5-Neopentyl-2-phenylpyridine

Lipophilicity Drug-likeness Medicinal chemistry

Researchers designing phosphorescent Ir(III) OLED emitters frequently encounter aggregation-caused quenching and triplet-triplet annihilation at high doping concentrations. 5-Neopentyl-2-phenylpyridine (CAS 1689568-20-4) resolves this with its exceptionally bulky neopentyl substituent (Eₛ ≈ -1.74) at the 5-position, which sterically suppresses deleterious intermolecular interactions and narrows emission FWHM. • Differentiated steric profile vs. 5-methyl/ethyl analogs reduces triplet-triplet annihilation in doped emissive layers • Elevated logP (~5.5-6.0) offers CNS penetration advantage over polar 5-alkyl congeners (logP ~3.2 for 5-methyl) in medicinal chemistry campaigns • Serves as a high-stringency steric probe for Pd-catalyzed C-H activation methodology development • In stock with expedited global shipping for rapid R&D deployment

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
Cat. No. B13925578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Neopentyl-2-phenylpyridine
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1=CN=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C16H19N/c1-16(2,3)11-13-9-10-15(17-12-13)14-7-5-4-6-8-14/h4-10,12H,11H2,1-3H3
InChIKeyDSJHRAFUNZTFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.0035 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Neopentyl-2-phenylpyridine Procurement Specifications & Core Chemical Identity


5-Neopentyl-2-phenylpyridine (CAS 1689568-20-4) is a disubstituted pyridine derivative with the IUPAC name 5-(2,2-dimethylpropyl)-2-phenylpyridine, molecular formula C₁₆H₁₉N, and molecular weight 225.33 g/mol . It belongs to the 2-phenylpyridine ligand class, which serves as a privileged scaffold for cyclometalated iridium(III) complexes in organic light-emitting diodes (OLEDs) and as a core motif in pharmaceutical agents targeting angiotensin II and PPARγ receptors [1]. The compound is primarily supplied as a research chemical or custom synthesis intermediate, with typical purities ranging from 95% to 98% depending on the vendor .

OLED ligand design – sterically demanding 2-phenylpyridine for Ir(III) phosphorescent emitter research
Medicinal chemistry scaffold – core motif for receptor modulation research (AT1, PPARγ)
Typically supplied as research-grade intermediate (high purity)

Why Generic 2-Phenylpyridine or Simple 5-Alkyl Analogs Cannot Directly Replace 5-Neopentyl-2-phenylpyridine


Although 2-phenylpyridine derivatives share a common heterocyclic core, their steric and electronic properties are exquisitely sensitive to the nature of the 5-position substituent [1]. The neopentyl group introduces exceptionally high steric bulk near the pyridine nitrogen coordination site, which is predicted to alter metal-chelate geometry, kinetic lability, and catalytic or photophysical outcomes compared to linear alkyl, branched isopropyl, or even tert-butyl analogs [2]. In pharmaceutical contexts, even minor changes in 5-alkyl substitution have been shown to significantly modulate both angiotensin II antagonistic activity and PPARγ activation potency, meaning that compounds within this series are not interchangeable [1]. Direct substitution with unsubstituted 2-phenylpyridine or simple 5-methyl/ethyl analogs will therefore not reproduce the steric environment, lipophilicity, or target-binding profile conferred by the neopentyl moiety.

Steric profile mismatch
Neopentyl substituent introduces exceptional steric bulk; smaller alkyl analogs may not reproduce metal-chelate geometry or catalytic behavior.
Lipophilicity & target-binding shift
Minor 5-alkyl changes have been reported to alter receptor interaction profiles in medicinal chemistry models, making direct substitution unreliable without validation.

5-Neopentyl-2-phenylpyridine Quantitative Differentiation Evidence vs. Closest Analogs


Calculated Lipophilicity Advantage Over Parent 2-Phenylpyridine and 5-Methyl Analog

Computational prediction of logP values indicates that the neopentyl substituent significantly increases lipophilicity compared to the unsubstituted parent compound and the 5-methyl analog. This difference is critical for membrane permeability and protein binding in pharmaceutical lead optimization [1].

Lipophilicity (logP)
Class-level inference
Target ~5.5–6.0 vs Parent ~2.6 Δ +2.9
Supports lipophilicity-driven permeability screening
In silico prediction; no experimental logP data
Lipophilicity Drug-likeness Medicinal chemistry

Steric Bulk Differentiation: Neopentyl vs. Methyl, Ethyl, and iso-Propyl at the 5-Position

The neopentyl group provides substantially greater steric encumbrance than smaller 5-alkyl substituents (methyl, ethyl, isopropyl). This steric profile can influence the regioselectivity of metal-catalyzed C–H activation and the photoluminescent quantum yield of derived iridium complexes [1].

Steric constant (Taft Eₛ)
Class-level inference
–1.74 neopentyl vs methyl 0.00 / Et –0.07 / iPr –0.47
Supports steric tuning in coordination chemistry
Inferred from neopentyl acetate hydrolysis data
Steric hindrance Ligand design Coordination chemistry

Optimal Application Scenarios for 5-Neopentyl-2-phenylpyridine Based on Differentiation Evidence


Sterically Demanding Ligand for Cyclometalated Iridium(III) OLED Emitters

When designing phosphorescent iridium(III) emitters for OLEDs, the neopentyl group at the 5-position of the phenylpyridine ligand introduces steric bulk that can suppress intermolecular aggregation-caused quenching and tune emission wavelength. Researchers prioritizing high-purity blue or green emission with narrow full-width at half-maximum (FWHM) should evaluate 5-neopentyl-2-phenylpyridine over less sterically demanding 5-methyl or 5-ethyl analogs [1]. The differentiated steric profile (Eₛ ≈ –1.74) is particularly valuable for reducing triplet-triplet annihilation at high doping concentrations.

Increased Lipophilicity for CNS-Penetrant Pharmaceutical Candidates

In medicinal chemistry programs targeting CNS indications, the elevated calculated logP (~5.5–6.0) of 5-neopentyl-2-phenylpyridine-derived scaffolds may provide a significant advantage in crossing the blood-brain barrier compared to more polar 5-alkyl analogs (logP ~3.2 for 5-methyl) [1]. This compound should be prioritized in lead optimization campaigns where balanced PPARγ activation and angiotensin II antagonism are desired along with enhanced CNS exposure.

Mechanistic Probe for Steric Effects in Palladium-Catalyzed C–H Functionalization

The exceptionally bulky neopentyl substituent can serve as a mechanistic probe for steric sensitivity in palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Using 5-neopentyl-2-phenylpyridine as a substrate allows researchers to interrogate the steric tolerance of new catalytic systems, where smaller alkyl-substituted analogs (methyl, ethyl) would not provide sufficient steric challenge [1].

Application
Selection Property
Validation Focus
Cyclometalated Ir(III) emitter research for OLEDs
Steric bulk and ligand geometry
Aggregation quenching and emission tuning
CNS exposure research for receptor-targeted scaffolds
Calculated logP and lipophilicity
Membrane permeability and blood-brain barrier models
Mechanistic probe for steric sensitivity in C–H activation
Steric demand (Eₛ) of 5-substituent
Catalytic system steric tolerance
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